molecular formula C6H4BCl2FO2 B1460532 3,5-Dichloro-2-fluorophenylboronic acid CAS No. 2048237-95-0

3,5-Dichloro-2-fluorophenylboronic acid

Cat. No. B1460532
CAS RN: 2048237-95-0
M. Wt: 208.81 g/mol
InChI Key: WJMUFPKENLCWKR-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-fluorophenylboronic acid is a type of boronic acid . Boronic acids are commonly used as building blocks and synthetic intermediates . They have been involved in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular formula of 3,5-Dichloro-2-fluorophenylboronic acid is C6H4BCl2FO2 . Its molecular weight is 208.81 . Unfortunately, the specific molecular structure analysis is not provided in the retrieved sources.


Chemical Reactions Analysis

3,5-Dichloro-2-fluorophenylboronic acid, like other boronic acids, has been involved in various types of reactions. For instance, it has been used in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling

(3,5-Dichloro-2-fluorophenyl)boronic acid: is a pivotal reagent in the Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds between various organic groups. The compound’s ability to act as a boron donor in these reactions makes it invaluable for synthesizing complex organic molecules, including pharmaceuticals and polymers.

Synthesis of Biaryl Amides

Biaryl amides have significant pharmacological importanceYGD23795 is utilized in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity . These compounds have potential applications in treating neurological disorders such as Alzheimer’s disease.

Kinesin Spindle Protein Inhibitors

The compound is also used in the synthesis of kinesin spindle protein inhibitors . These inhibitors are crucial in cancer therapy as they can halt the proliferation of cancer cells by interfering with the mitotic spindle formation, a vital process in cell division.

GABA α2/3 Agonist Preparation

YGD23795: plays a role in the preparation of GABA α2/3 agonists . These agonists are researched for their potential to treat various conditions, including anxiety disorders, due to their modulatory effects on the GABAergic system.

Liquid Crystalline Materials

The compound is instrumental in creating novel liquid crystalline materials. It has been used to make fluorobiphenylcyclohexenes and difluoroterphenyls through palladium-catalyzed cross-couplings . These materials have applications in displays and other electronic devices.

Anion Receptors for Polymer Electrolytes

(3,5-Dichloro-2-fluorophenyl)boronic acid: is used in the preparation of phenylboronic catechol esters, which serve as promising anion receptors for polymer electrolytes . These electrolytes are essential components in the development of batteries and other energy storage devices.

Mechanism of Action

Target of Action

(3,5-Dichloro-2-fluorophenyl)boronic acid, also known as YGD23795, is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organic groups involved in the Suzuki–Miyaura coupling .

Mode of Action

In the Suzuki–Miyaura coupling, (3,5-Dichloro-2-fluorophenyl)boronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the interaction of palladium with formally electrophilic organic groups, resulting in the formation of a new palladium-carbon bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which (3,5-Dichloro-2-fluorophenyl)boronic acid plays a crucial role, is a key step in various biochemical pathways. This reaction enables the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds . The downstream effects of these reactions can vary widely, depending on the specific compounds involved.

Pharmacokinetics

It’s known that the compound’s success in suzuki–miyaura coupling reactions is due to its stability, ease of preparation, and environmentally benign nature .

Result of Action

The primary result of the action of (3,5-Dichloro-2-fluorophenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the coupling .

Action Environment

The action of (3,5-Dichloro-2-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed efficiently under a wide range of conditions, making it highly versatile .

properties

IUPAC Name

(3,5-dichloro-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMUFPKENLCWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-fluorophenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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